(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes benzyloxy, dicyclohexylphosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyloxy and dicyclohexylphosphanyl intermediates, followed by their coupling under controlled conditions to form the final product. Common reagents used in these reactions include phosphine ligands, sulfinamides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The benzyloxy and dicyclohexylphosphanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various transformations, including asymmetric synthesis and cross-coupling reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine
In medicinal chemistry, ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block for the production of high-value products.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various reactions. Additionally, its sulfinamide group can participate in redox reactions, influencing cellular processes and enzyme activities.
Properties
Molecular Formula |
C36H48NO2PS |
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Molecular Weight |
589.8 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41?/m0/s1 |
InChI Key |
OKHPITJHTGHRAZ-YUBUVMJQSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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